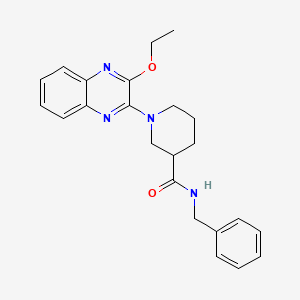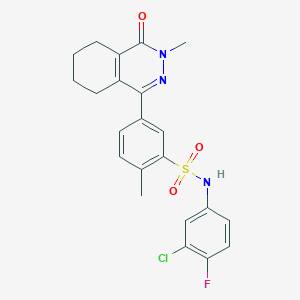![molecular formula C19H16ClNO3 B14978577 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B14978577.png)
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzodioxole intermediate with a chlorophenyl derivative under Friedel-Crafts acylation conditions.
Formation of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction using furfural and a chlorinating agent.
Final Coupling Reaction: The final step involves the coupling of the benzodioxole, chlorophenyl, and furan intermediates using a suitable amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the chlorophenyl and furan groups can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Similar structure but lacks the chlorophenyl and furan groups.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Contains a benzodioxole ring but has a different functional group.
5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Contains both benzodioxole and chlorophenyl groups but has a different core structure.
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine is unique due to the combination of its benzodioxole, chlorophenyl, and furan groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C19H16ClNO3/c20-15-3-1-2-14(9-15)17-7-5-16(24-17)11-21-10-13-4-6-18-19(8-13)23-12-22-18/h1-9,21H,10-12H2 |
InChI Key |
TYGPYKZFMXGYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one](/img/structure/B14978502.png)
![N-[4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B14978505.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B14978515.png)
![7-methyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B14978531.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B14978537.png)
![N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14978542.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14978543.png)

![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B14978550.png)
![N-(2-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14978556.png)
![N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B14978560.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B14978567.png)

![4-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14978590.png)
